2-Bromo-6-methyl-4-nitrophenol
Overview
Description
2-Bromo-6-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO3. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, ether, and chloroform but insoluble in water . This compound is used in various chemical industries and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-methyl-4-nitrophenol can be synthesized through a multi-step process involving nitration and bromination reactions. The synthesis typically begins with the nitration of 2-methylphenol (o-cresol) to form 2-methyl-4-nitrophenol. This intermediate is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-4-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products Formed
Substitution: Various substituted phenols depending on the nucleophile used.
Reduction: 2-Bromo-6-methyl-4-aminophenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Bromo-6-methyl-4-nitrophenol is utilized in several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but lacks the methyl group at the 6-position.
4-Bromo-2-nitrophenol: Similar structure but with different positions of the bromine and nitro groups.
2-Methyl-4-nitrophenol: Lacks the bromine atom.
Uniqueness
2-Bromo-6-methyl-4-nitrophenol is unique due to the presence of both bromine and nitro groups along with a methyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-6-methyl-4-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMYXGRHDGEXOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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